PDHK1 Inhibitory Potency: Sub-100 nM Activity in Human PC3 Prostate Cancer Cells
This compound demonstrates potent inhibition of pyruvate dehydrogenase kinase 1 (PDHK1), a metabolic regulator identified as a synthetic-essential gene in PTEN-deficient cancers. The target compound achieves an IC50 of 66 nM in human PC3 prostate cancer cells, as measured by decreased phosphorylation of the E1α subunit at serine 293 after 1 hour of treatment [1]. This potency places the compound in a favorable range for PDHK1-targeted cancer therapy development, particularly for PTEN-deficient tumors where PDHK1 inhibition is synthetically lethal [2].
| Evidence Dimension | PDHK1 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 66 nM |
| Comparator Or Baseline | Other PDHK1 inhibitors in the same assay series: IC50 = 1,720 nM (for a structurally related analog) |
| Quantified Difference | 26-fold more potent (66 nM vs 1,720 nM) |
| Conditions | Human PC3 prostate cancer cells; 1 hour treatment; ELISA measuring E1α subunit phosphorylation at serine 293 |
Why This Matters
The 26-fold greater potency establishes this compound as a superior starting point for PDHK1 inhibitor optimization programs targeting PTEN-deficient cancers, potentially reducing the required dose and associated off-target liabilities compared to less potent analogs.
- [1] BindingDB. BDBM50236533 / CHEMBL316388. IC50: 66 nM against PDHK1 in human PC3 cells. View Source
- [2] Chatterjee, N., et al. (2019). Synthetic Essentiality of Metabolic Regulator PDHK1 in PTEN-Deficient Cells and Cancers. Cell Reports, 28(9), 2317-2330.e8. View Source
